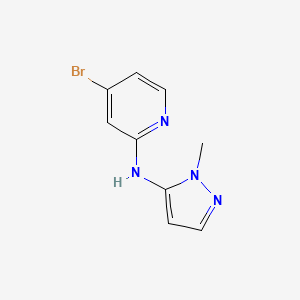
4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the brominated pyrazole with 2-aminopyridine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucle
Biological Activity
4-Bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the class of pyrazole derivatives, which have been studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C8H8BrN5. It has a molecular weight of 232.08 g/mol. The structure features a bromine atom at the 4-position of the pyrazole ring and a methyl group at the 1-position, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, leading to its observed effects in cellular assays.
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | |
| Escherichia coli | 0.025 mg/mL | |
| Candida albicans | 0.030 mg/mL |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Its antifungal properties were also notable against Candida albicans.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. A study on similar compounds indicated that modifications at the pyrazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with a similar structure showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess anticancer properties worth exploring further.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest. The study found that modifications such as bromination significantly enhanced antimicrobial activity compared to non-brominated analogs .
- Anticancer Screening : Another study evaluated a library of pyrazole derivatives for their anticancer activity against human cancer cell lines. Compounds with similar structural features to this compound demonstrated promising results, with some achieving IC50 values below 10 µM .
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
4-bromo-N-(2-methylpyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-9(3-5-12-14)13-8-6-7(10)2-4-11-8/h2-6H,1H3,(H,11,13) |
InChI Key |
PLRIUUDPEHQBNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















